molecular formula C20H16ClFN2O4 B2432518 3-((2-Chloro-6-fluorobenzyl)oxy)-2-methyl-1-(4-nitrobenzyl)-4(1H)-pyridinone CAS No. 303144-71-0

3-((2-Chloro-6-fluorobenzyl)oxy)-2-methyl-1-(4-nitrobenzyl)-4(1H)-pyridinone

Cat. No. B2432518
CAS RN: 303144-71-0
M. Wt: 402.81
InChI Key: PGCJOUADUSASMS-UHFFFAOYSA-N
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Description

3-((2-Chloro-6-fluorobenzyl)oxy)-2-methyl-1-(4-nitrobenzyl)-4(1H)-pyridinone, commonly known as CFNP, is a synthetic compound with a wide range of applications in the scientific research community. It is a versatile molecule with a variety of uses in laboratories, including as a reagent for organic synthesis, as a fluorescent probe for biochemical and physiological studies, and as a potential therapeutic agent for various diseases.

Scientific Research Applications

Inhibition of AGAT and Potentiation of Cytotoxicity

The compound's derivatives were studied for their ability to inhibit human O6-alkylguanine-DNA alkyltransferase (AGAT) and potentiate the cytotoxicity of chloroethylnitrosoureas toward HeLa S3 cells. The study suggests that certain derivatives have potent AGAT-inhibition and ACNU-enhancement abilities, with a strong correlation observed between the ability to inhibit AGAT and potentiate cytotoxicity, indicating potential applications in enhancing chemotherapy efficacy (Terashima & Kohda, 1998).

Structural Characterization of Iron(III) Chelates

The compound's derivatives were used in the synthesis of new tris-iron(III) chelates, characterized structurally by EXAFS spectroscopy. The study demonstrated the structural stability of the chelates in various lipophilic environments, suggesting their potential use in applications where specific chelation properties are required without alteration due to changes in lipophilicity (Schlindwein et al., 2006).

Synthesis and Structural Studies

Various studies focused on the synthesis and structural analysis of the compound's derivatives, providing insights into their stereochemistry, crystalline structures, and potential interactions. These findings are crucial for understanding the compound's behavior in different chemical environments and for designing derivatives with specific properties for targeted applications (Jeon & Kim, 1999).

properties

IUPAC Name

3-[(2-chloro-6-fluorophenyl)methoxy]-2-methyl-1-[(4-nitrophenyl)methyl]pyridin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16ClFN2O4/c1-13-20(28-12-16-17(21)3-2-4-18(16)22)19(25)9-10-23(13)11-14-5-7-15(8-6-14)24(26)27/h2-10H,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGCJOUADUSASMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)C=CN1CC2=CC=C(C=C2)[N+](=O)[O-])OCC3=C(C=CC=C3Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16ClFN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-((2-Chloro-6-fluorobenzyl)oxy)-2-methyl-1-(4-nitrobenzyl)-4(1H)-pyridinone

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